Azane;cobalt(2+);hydrogen phosphate

Description

Historical Trajectories in Cobalt Ammine Coordination Chemistry

The study of coordination chemistry is deeply rooted in the investigation of cobalt-ammine complexes. These compounds, which feature a central cobalt ion bonded to a number of ammonia (B1221849) molecules, were instrumental in challenging and ultimately reshaping 19th-century chemical bonding theories. ionicviper.org

The journey began in 1798 when Citizen Tassaert observed that ammoniacal solutions of cobalt chloride developed a distinct brownish color upon exposure to air, a phenomenon indicating the formation of a new, more stable complex. mdpi.combritannica.com This was one of the first documented instances of two stable compounds, cobalt chloride and ammonia, combining to form a new substance with unique properties. britannica.com

Throughout the 19th century, chemists like Leopold Gmelin and Frederick Augustus Genth further explored these colorful compounds, isolating various cobalt-ammonia-chloride species, such as CoCl₃·6NH₃ and CoCl₃·5NH₃. ionicviper.orgmdpi.comacs.org However, the nature of the bonding in these "complex compounds" remained a puzzle. Prevailing theories, like the "chain theory" proposed by Christian Blomstrand and sophisticated by Sophus Jørgensen, attempted to explain their structures using concepts borrowed from the burgeoning field of organic chemistry, envisioning chains of ammonia molecules. ionicviper.orgbritannica.com

The breakthrough came from the revolutionary work of Swiss chemist Alfred Werner between 1890 and 1893. ncert.nic.in Werner prepared and meticulously studied a vast number of coordination compounds, observing their chemical and physical behaviors. ncert.nic.inunacademy.com He proposed the radical concepts of primary valence (corresponding to the metal's oxidation state) and secondary valence (the coordination number). allen.innumberanalytics.com According to Werner's theory, the secondary valence dictated that a fixed number of ligands were bound directly to the central metal ion in a specific geometric arrangement, forming a "coordination sphere." unacademy.comgeeksforgeeks.org

Werner's experiments with cobalt-ammine chlorides were crucial. By precipitating chloride ions with silver nitrate (B79036), he demonstrated that not all chlorides in the compounds were equivalent. ionicviper.orgallen.in For example, in [Co(NH₃)₆]Cl₃, all three chloride ions could be precipitated, indicating they were outside the coordination sphere, whereas in [Co(NH₃)₅Cl]Cl₂, only two could be precipitated. ionicviper.org This provided strong evidence for his model of an inner, non-ionizable coordination sphere and outer, ionizable counter-ions. unacademy.comallen.in For this groundbreaking work, which established the foundations of modern coordination chemistry, Werner was awarded the Nobel Prize in Chemistry in 1913. ncert.nic.inuvm.edu

A timeline of these key historical developments is presented below.

| Year(s) | Key Discovery or Postulate | Principal Scientist(s) | Significance |

| 1798 | First observation of cobalt-ammine complex formation in solution. mdpi.combritannica.com | Citizen Tassaert | Documented that stable compounds (CoCl₂ and NH₃) could combine to form a new entity with different properties. britannica.com |

| 1850s-1880s | Development of the "Chain Theory" to explain bonding in metal ammines. ionicviper.orgbritannica.com | C. Blomstrand, S. Jørgensen | An early attempt to model complex structures, analogizing them to organic carbon chains. ionicviper.org |

| 1893 | Proposal of Coordination Theory. ncert.nic.innumberanalytics.com | Alfred Werner | Introduced the concepts of primary (ionizable) and secondary (non-ionizable) valencies and the coordination sphere. numberanalytics.com |

| 1898 | Formal publication of the main postulates of Coordination Theory. unacademy.comallen.ingeeksforgeeks.org | Alfred Werner | Solidified the structural theory of coordination compounds, explaining isomerism and predicting geometries. unacademy.com |

| 1913 | Awarded Nobel Prize in Chemistry. ncert.nic.inuvm.edu | Alfred Werner | Official recognition for establishing the fundamental principles of coordination chemistry. uvm.edu |

Contemporary Significance of Transition Metal Coordination Compounds in Fundamental Research

Transition metal coordination compounds are no longer mere chemical curiosities; they are central to many areas of fundamental and applied research. ncert.nic.inlibretexts.org Their importance stems from the versatile properties of transition metals, including their ability to exist in multiple oxidation states and form complexes with diverse geometries and electronic structures. libretexts.orglibretexts.org

In catalysis , coordination compounds are indispensable. They function as highly efficient homogeneous catalysts for a vast array of organic transformations, such as hydrogenation, polymerization, and carbon-carbon bond formation. solubilityofthings.comsolubilityofthings.comorientjchem.org For example, rhodium and palladium complexes are crucial in cross-coupling reactions, while Ziegler-Natta catalysts, which are titanium-based coordination compounds, are vital for producing polymers like polyethylene. solubilityofthings.comunacademy.comvavaclasses.com The ability to fine-tune the ligand environment around the metal center allows scientists to control the catalyst's activity and selectivity with great precision. orientjchem.org

In materials science , these compounds are foundational building blocks for creating advanced materials with tailored optical, electronic, and magnetic properties. solubilityofthings.comtandfonline.com They are used in the development of luminescent materials for OLED displays, sensors, and as components of metallo-supramolecular polymers. solubilityofthings.comvavaclasses.comtandfonline.com The study of coordination compounds leads to the discovery of novel structures with potential applications in nanotechnology and self-healing materials. libretexts.orgsolubilityofthings.com

Furthermore, coordination chemistry is at the heart of bioinorganic chemistry . Many essential life processes depend on metal complexes. libretexts.orgfiveable.me Hemoglobin (an iron complex) for oxygen transport, chlorophyll (B73375) (a magnesium complex) for photosynthesis, and vitamin B12 (a cobalt complex) are all examples of vital, naturally occurring coordination compounds. ncert.nic.inorientjchem.orgvavaclasses.com Researchers also design synthetic metal complexes for medical applications, including as diagnostic imaging agents (e.g., gadolinium-based MRI contrast agents) and as therapeutic drugs, such as the platinum-based anticancer agent cisplatin. solubilityofthings.comfiveable.menih.gov

The fundamental research in this area continues to expand, with scientists exploring the stabilization of unusual oxidation states and developing new ligands to create complexes with unprecedented reactivity and functionality. vavaclasses.combccampus.ca

Conceptual Framework and Research Scope for Azane (B13388619);Cobalt(2+);Hydrogen Phosphate (B84403) Architectures

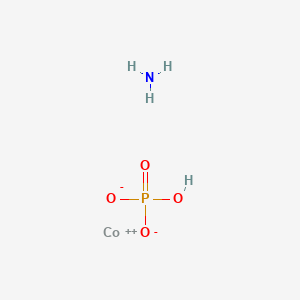

The study of Azane;Cobalt(2+);Hydrogen Phosphate falls within the sub-discipline of supramolecular chemistry, focusing on how molecular components—in this case, cobalt-ammine cations and hydrogen phosphate anions—self-assemble into ordered, extended structures. tandfonline.commst.edu The conceptual framework for understanding these architectures is built upon several key principles.

Conceptual Framework:

Coordination Geometry: The cobalt(II) ion, a d⁷ metal, typically forms octahedral or tetrahedral complexes. bccampus.canih.gov In the presence of ammonia (azane), a strong-field ligand, a hexaamminecobalt(II) cation, [Co(NH₃)₆]²⁺, with an octahedral geometry is a likely primary building block. nih.govlibretexts.org

Anionic Linkers: The hydrogen phosphate anion (HPO₄²⁻) is a versatile linker. It possesses multiple oxygen donor atoms and can engage in various coordination modes. Crucially, the presence of the proton allows it to act as a hydrogen-bond donor, while the negatively charged oxygen atoms act as hydrogen-bond acceptors. acs.org

Research Scope: The investigation into this system aims to understand how these fundamental principles translate into tangible materials with specific properties. Key research goals include:

Synthesis and Structural Characterization: Developing synthetic methods, often hydrothermal or solvothermal, to grow single crystals of cobalt ammine phosphate materials. researchgate.netrsc.orgresearchgate.net The primary goal is to determine the precise three-dimensional arrangement of atoms using techniques like single-crystal X-ray diffraction. This reveals the coordination environment of the cobalt, the specific connectivity of the phosphate groups, and the intricate network of hydrogen bonds. rsc.orgnih.gov

Exploring Structural Diversity: Investigating how changes in reaction conditions (e.g., temperature, pH, solvent) or the use of different organic amines (in place of or in addition to ammonia) can direct the assembly toward new and unique architectures. researchgate.netrsc.org For instance, research has shown that using organic diamines can lead to one-dimensional chain-like structures. rsc.org

Property-Driven Research: Characterizing the physical properties of the resulting materials. This includes studying their magnetic behavior (arising from the cobalt(II) centers), optical properties (as many cobalt compounds are colored), and thermal stability. ionicviper.orgresearchgate.net Some cobalt phosphate materials have been investigated for their potential applications in catalysis and optoelectronics. researchgate.netredalyc.org The flower-like or porous structures that can form are of particular interest as they increase the material's specific surface area. researchgate.netredalyc.org

Research into cobalt hydrogen phosphate systems has revealed complex structures, including open frameworks where cobalt atoms can have multiple coordination numbers (four, five, and six) within the same structure, linked by phosphate tetrahedra. researchgate.net The resulting frameworks can display channels and pores, making them interesting for host-guest chemistry. researchgate.netnih.gov

Below is a table summarizing the key molecular components and interactions that define the architecture of the this compound system.

| Component / Interaction | Role in the Supramolecular Architecture |

| Cobalt(II) Ion | Central metal ion (Lewis acid); typically forms an octahedral coordination center. bccampus.ca |

| Azane (Ammonia) Ligand | Lewis base that coordinates to the cobalt ion, forming a stable cationic complex, e.g., [Co(NH₃)₆]²⁺. nih.govlibretexts.org The N-H protons are key hydrogen-bond donors. nih.gov |

| Hydrogen Phosphate Anion | Acts as a counter-ion to balance charge and as a structural linker. acs.org Its oxygen atoms can coordinate to metal centers and act as hydrogen-bond acceptors. acs.org |

| Ionic Bonding | The primary electrostatic attraction between the positively charged cobalt-ammine cation and the negatively charged hydrogen phosphate anion. |

| Hydrogen Bonding | A crucial secondary interaction, primarily between the N-H groups of the ammonia ligands and the O atoms of the phosphate anions, which directs the three-dimensional assembly. nih.govrsc.org |

By systematically exploring these concepts, researchers aim to create novel materials with predictable structures and potentially useful functions, building upon the century-old legacy of Werner's foundational work.

Properties

Molecular Formula |

CoH4NO4P |

|---|---|

Molecular Weight |

171.943 g/mol |

IUPAC Name |

azane;cobalt(2+);hydrogen phosphate |

InChI |

InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

FCXHHGTWMFGYPP-UHFFFAOYSA-L |

Canonical SMILES |

N.OP(=O)([O-])[O-].[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Cobalt(II) Ammine Complexes

The synthesis of cobalt(II) ammine complexes, which serve as a foundational component of the target compound, can be achieved through several established methods. These techniques are designed to coordinate ammonia (B1221849) molecules around a central cobalt(II) ion in a stable arrangement.

Controlled Precipitation Techniques

Controlled precipitation is a widely utilized method for the synthesis of cobalt(II) ammine complexes. This technique involves the careful manipulation of solubility to induce the formation of a solid product from a solution. The process typically begins with a solution containing a soluble cobalt(II) salt, such as cobalt(II) nitrate (B79036) hexahydrate or cobalt(II) chloride hexahydrate. ionicviper.orgresearchgate.net Ammonia is then introduced into the reaction, serving as the source of the ammine ligands. uvm.educhemguide.co.uk

The addition of a precipitating agent or a change in the solvent composition can trigger the crystallization of the complex. For instance, ethanol (B145695) is often added to the aqueous reaction mixture to decrease the solubility of the cobalt ammine complex, thereby promoting its precipitation. uvm.edu The rate of addition of the precipitating agent and the temperature of the solution are critical parameters that must be controlled to ensure the formation of well-defined crystals. In some procedures, the introduction of a "seed" crystal can aid in initiating the precipitation process. uvm.edu

A typical synthesis might involve dissolving a cobalt(II) salt and an ammonium (B1175870) salt (like ammonium nitrate) in water, followed by the addition of aqueous ammonia to form the ammine complex. uvm.edu Subsequently, a miscible non-solvent such as ethanol is introduced to reduce the complex's solubility and cause it to precipitate out of the solution. uvm.edu The resulting solid can then be collected by filtration.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another powerful technique for preparing crystalline materials, including cobalt complexes. This method involves carrying out the synthesis in an aqueous solution at temperatures above the boiling point of water, with the reaction taking place in a sealed, pressurized vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality crystals.

In the context of cobalt phosphates, hydrothermal methods have been successfully employed to create various frameworks and structures. rsc.orgresearchgate.netresearchgate.net For the synthesis of a cobalt(II) ammine phosphate (B84403), a hydrothermal approach would involve heating a mixture of a cobalt(II) salt, a phosphate source, and an amine source in an aqueous solution. For example, a reaction could be set up with cobalt(II) acetate, phosphoric acid, and an amine like ethylenediamine (B42938) under hydrothermal conditions to form novel open-framework cobalt phosphates. researchgate.netrsc.org The use of a hydrolyzing agent, such as urea, can influence the morphology and structure of the resulting cobalt phosphate product. rsc.org

The key variables in hydrothermal synthesis include the temperature, reaction time, and the nature and concentration of the mineralizers or structure-directing agents. These parameters have a significant impact on the final product's phase and crystal morphology.

Slow Evaporation Crystallization Methods

Slow evaporation is a straightforward and effective technique for growing single crystals of soluble compounds. The principle behind this method is to gradually increase the concentration of a solute in a solution until it reaches supersaturation, at which point crystal nucleation and growth occur. This is achieved by allowing the solvent to evaporate slowly over a period of days or even weeks. mit.edu

For the synthesis of a cobalt(II) ammine phosphate, a solution would be prepared containing the cobalt(II) salt, an ammonium salt, and a phosphate source. The solvent, typically water or a mixed solvent system, is then allowed to evaporate at a controlled rate. unifr.ch The slow pace of evaporation is crucial for the formation of large, well-ordered crystals suitable for structural analysis. mit.edu Factors such as temperature, the surface area of the solution, and the presence of vibrations can influence the rate of evaporation and the quality of the resulting crystals. mit.edu This method is particularly useful when the desired compound is moderately soluble and does not readily precipitate.

Strategies for the Incorporation of Hydrogen Phosphate Anions

The integration of hydrogen phosphate anions into the cobalt(II) ammine structure is a critical step in the synthesis of the target compound. This typically involves reactions where both the ammine ligands and the phosphate anions can coordinate with the cobalt(II) center.

Reactions Involving Cobalt(II) Salts with Amine Phosphates

A direct approach to forming azane (B13388619);cobalt(2+);hydrogen phosphate involves the reaction of a cobalt(II) salt with an amine phosphate, most commonly ammonium phosphate. google.comyoutube.com In this reaction, the ammonium phosphate serves as the source for both the ammine (azane) ligands and the phosphate anions.

The reaction is typically carried out in an aqueous solution. When a soluble cobalt(II) salt, such as cobalt(II) sulfate (B86663) or cobalt(II) chloride, is mixed with a solution of ammonium phosphate, a double displacement reaction can occur, leading to the precipitation of a cobalt ammonium phosphate. google.comyoutube.comyoutube.comyoutube.com The stoichiometry of the reactants and the reaction conditions, such as temperature, can influence the exact composition of the product, including the degree of hydration. For instance, at 20°C, cobalt(II)-ammonium phosphate hexahydrate may be formed, while at higher temperatures (40-60°C), a monohydrate is obtained. google.com

The general chemical equation for such a reaction can be represented as: 3CoSO₄ + 2(NH₄)₃PO₄ → Co₃(PO₄)₂ (s) + 3(NH₄)₂SO₄ youtube.com

This reaction illustrates the formation of cobalt(II) phosphate, with the ammonium ions remaining in the solution as spectator ions. To form the desired ammine complex, an excess of ammonia or ammonium ions is often required to facilitate the coordination of ammine ligands to the cobalt(II) center. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Reference |

| Cobalt(II) Sulfate | Ammonium Phosphate | Cobalt(II) Ammonium Phosphate | google.com |

| Cobalt(II) Bromide | Sodium Phosphate | Cobalt(II) Phosphate | youtube.com |

| Cobalt(II) Chloride | Sodium Phosphate | Cobalt(II) Phosphate | youtube.com |

Influence of Reaction Medium pH and Solution Parameters on Compound Formation

The pH of the reaction medium is a critical parameter that significantly influences the formation and composition of cobalt complexes, including azane;cobalt(2+);hydrogen phosphate. The pH affects the speciation of both the phosphate anions and the ammonia in the solution.

In acidic conditions (low pH), the phosphate is predominantly in the form of dihydrogen phosphate (H₂PO₄⁻) or phosphoric acid (H₃PO₄), while ammonia is protonated to form ammonium ions (NH₄⁺). As the pH increases, the concentration of hydrogen phosphate (HPO₄²⁻) and phosphate (PO₄³⁻) ions increases. nih.gov Similarly, in alkaline conditions (high pH), free ammonia (NH₃) becomes more available to act as a ligand. chemguide.co.uk

The coordination of ammine ligands to the cobalt(II) center is favored in solutions with a sufficient concentration of free ammonia. chemguide.co.uk Therefore, the pH must be carefully controlled to ensure the presence of both the desired phosphate species and available ammine ligands for complexation. The stability of different cobalt(III) ammine complexes has been shown to be dependent on the preparation conditions, which include the pH of the medium. pku.edu.cn Furthermore, the crystallographic structure of electrodeposited cobalt has been found to be highly sensitive to the pH of the electrolyte. researchgate.net For instance, in the complexation of copper(II) with phosphoethanolamine, at low pH, the phosphate group is the primary coordination site, while at higher pH, the amine group becomes the main site of interaction. nih.gov A similar pH-dependent coordination behavior can be expected in the cobalt-ammonia-phosphate system.

| Parameter | Influence | Relevant Findings | Reference |

| pH | Affects the speciation of phosphate and ammonia. | At low pH, phosphate is protonated; at high pH, free ammonia is available for ligation. nih.gov | nih.gov |

| pH | Influences the crystallographic structure of the product. | The structure of electrodeposited cobalt is sensitive to the electrolyte pH. researchgate.net | researchgate.net |

| Temperature | Determines the hydration state of the product. | Cobalt(II)-ammonium phosphate hexahydrate forms at 20°C, while the monohydrate forms at 40-60°C. google.com | google.com |

| Reactant Concentration | Affects the formation of the desired complex. | An excess of ammonia is often needed to facilitate ammine ligand coordination. chemguide.co.uk | chemguide.co.uk |

Preparation of Related Cobalt-Phosphate Open-Framework Materials

The primary methods for synthesizing crystalline cobalt-phosphate open-framework materials are hydrothermal and solvothermal techniques. elsevierpure.comacs.org These methods involve heating precursor mixtures in aqueous or non-aqueous solvents, respectively, in a sealed vessel (autoclave) above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution and recrystallization of reactants, leading to the formation of thermodynamically stable or kinetically favored crystalline phases.

Organic amines, including ammonia and its derivatives, play a crucial role as structure-directing agents (SDAs) or templates. These molecules are incorporated into the growing inorganic framework, directing the formation of specific pore architectures and channel systems. Upon removal of the template, often through calcination, a porous structure can be obtained.

Hydrothermal synthesis has been successfully employed to create a variety of open-framework cobalt phosphates. For instance, the reaction of cobalt(II) salts with phosphoric acid in the presence of an amine template under hydrothermal conditions can yield complex three-dimensional structures. The structure of the resulting material is highly dependent on the choice of the amine template. researchgate.netrsc.org For example, using ethylenediamine as a template can result in a novel open-framework structure built from four-, five-, and six-coordinated cobalt atoms and PO₄ tetrahedra, forming large tunnels that house the ethylenediammonium cations. researchgate.net Similarly, other amines have been used to generate frameworks with different channel sizes, such as 8-membered and 16-membered rings. acs.org

A generalized synthesis strategy involves reacting cobalt salts with amine phosphates. This "amine phosphate route" has been shown to be a versatile method for producing a wide range of layered and open-framework metal phosphates. capes.gov.br Solvothermal synthesis, a related technique using non-aqueous solvents, has also been employed. For example, a cobalt hydrogenphosphate templated by 1,3-diaminopropane (B46017) was synthesized under solvothermal conditions at 433 K. researchgate.net

The table below summarizes the synthesis conditions for several related open-framework cobalt phosphate materials.

| Product Formula | Synthesis Method | Template/SDA | Key Structural Features | Reference |

|---|---|---|---|---|

| [C₂N₂H₁₀]₂[Co₄(PO₄)₄]·H₂O | Hydrothermal | Ethylenediamine | 3D framework with 8-membered channels, resembling merlinoite zeolite. ias.ac.in | acs.orgias.ac.in |

| [C₄N₃H₁₆]₃[Co₆(PO₄)₅(HPO₄)₃]·H₂O | Hydrothermal | Diethylenetriamine | 1D framework with large 16-membered channels. | acs.org |

| (H₃NC₂H₄NH₃)₂Co₇(PO₄)₆ | Hydrothermal | Ethylenediamine | Open framework with 12-membered ring tunnels; contains 4-, 5-, and 6-coordinated Co atoms. | researchgate.net |

| Cs₂Co₃(HPO₄)(PO₄)₂·H₂O | Hydrothermal | None (Cs⁺ as counter-ion) | Framework of tetrahedrally coordinated Co and P atoms. | researchgate.net |

| [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] | Solvothermal | 1,3-Diaminopropane | Unidimensional organically templated cobalt hydrogenphosphate. | researchgate.net |

Methodologies for Controlling Coordination Geometry and Stoichiometry

Control of pH and Cation Type: Systematic variation of reaction parameters, particularly the pH of the solution and the nature of the extra-framework cations (e.g., Na⁺, K⁺, NH₄⁺), is a powerful tool. acs.org Precise control over pH and the use of non-aqueous solvents can favor the crystallization of specific framework types. acs.org For instance, in the synthesis of chiral tetrahedral cobalt phosphates, controlling the pH and the size of the alkali metal or ammonium cations present was found to direct the formation of either an ABW-type zeolite framework or a related hexagonal structure. acs.org The coordination of cobalt in these materials was strictly tetrahedral, in alternation with phosphate tetrahedra. acs.org

Influence of Amine Templates: The geometry and charge of the amine template molecule can directly influence the resulting framework's composition and the coordination of the metal centers. rsc.org Different amines can lead to distinct morphologies and crystal facets, even when the underlying crystal structure is the same. rsc.org The presence of pendant amine groups in the second coordination sphere of cobalt complexes can also influence the catalytic properties, highlighting the importance of the ligand environment. researchgate.net In some cases, the amine acts not just as a template but also as a ligand, directly bonding to the cobalt center. For example, in a layered cobalt phosphate synthesized with hydrazine, the hydrazinium (B103819) cations (N₂H₅⁺) coordinate to the cobalt atoms, completing their octahedral coordination sphere. rsc.org

Stoichiometry Control via Precursor Ratios: The stoichiometry of the reactants is a fundamental parameter for controlling the final product. In the synthesis of bimetallic phosphates like NH₄Co₁-ₓNiₓPO₄·H₂O, the molar ratios of the metal precursors (e.g., CoCl₂ and NiCl₂) in the initial solution directly control the [Co²⁺]/[Ni²⁺] ratio in the final solid product. researchgate.net Similarly, in the synthesis of high-purity CoAPO-34, the amount of cobalt substituted for aluminum in the reaction gel was a critical factor, with impurity phases appearing above a certain substitution level. researchgate.net Control over lithium stoichiometry has also been demonstrated as a key factor in tuning the structure of cathode materials, suggesting that precise control of precursor amounts is a universally important strategy. researchgate.net

Surfactant-Templated Synthesis: The use of surfactants provides another avenue for controlling the morphology and size of cobalt phosphate materials. Cationic quaternary ammonium salt surfactants have been used to synthesize cobalt phosphate rosettes, where small changes in the surfactant concentration allowed for control over the rosette diameter. nih.gov

The table below details research findings on the control of coordination and stoichiometry.

| Controlling Factor | System Studied | Effect on Product | Research Finding | Reference |

|---|---|---|---|---|

| pH and Cation Type | Chiral Cobalt Phosphates | Framework Topology | Systematic variation of pH and extra-framework cations (Na⁺, K⁺, NH₄⁺, Rb⁺) allows for selective crystallization of different chiral frameworks (ABW-type vs. hexagonal). | acs.org |

| Amine Template | Cobalt-Terephthalic Acid MOFs | Crystal Morphology | Using different organic amines (DABCO, butylamine, hexylamine, triethylamine) resulted in microparticles with different morphologies and faceted orientations. | rsc.org |

| Metal Precursor Ratio | NH₄Co₁-ₓNiₓPO₄·H₂O | Stoichiometry | The Co/Ni molar ratio in the final product could be systematically tuned by adjusting the ratio of CoCl₂ to NiCl₂ in the precursor solution. | researchgate.net |

| Coordination Tuning | Various Cobalt Phosphates | Catalytic Activity | The local coordination geometry of cobalt (e.g., distorted tetrahedral in Na₂CoP₂O₇) was found to be a key factor in determining water oxidation activity, with first-principles calculations suggesting favorable water binding at such sites. | nih.gov |

| Reactant Stoichiometry | [C₂N₂H₁₀]₂[Co₄(PO₄)₄]·H₂O | Coordination Environment | The structure is built from alternating CoO₄ and PO₄ tetrahedra. A related compound, [Co₃.₅(PO₄)₃][C₂N₂H₁₀], contains a mix of CoO₄, CoO₅, and CoO₆ polyhedra. | ias.ac.in |

Structural Elucidation and Advanced Crystallographic Analysis

Single-Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unraveling the precise atomic positions within a crystalline solid. For cobalt phosphate (B84403) ammine complexes, this technique has been instrumental in providing detailed insights into their structural features.

In more complex cobalt phosphate structures, the cobalt ion can exhibit different coordination environments. For instance, in Co₃(PO₄)₂, one Co²⁺ site is bonded to five oxygen atoms in a distorted trigonal bipyramidal geometry, while another is bonded to six oxygen atoms, forming a CoO₆ octahedron. materialsproject.org The coordination of cobalt can also involve both ammine and phosphate groups, leading to a mixed-ligand coordination sphere. The geometry of this sphere is influenced by the steric and electronic properties of the ligands. In many cobalt(III) ammine complexes, an octahedral geometry is prevalent. ionicviper.orgresearchgate.net

Table 1: Representative Crystallographic Data for Related Cobalt Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|

| [Co(NH₃)₆][AuCl₄]Cl₂ | Monoclinic | P2(1)/n | 9.3024(2) | 7.0472(2) | 11.6476(3) | 104.0660(10) | researchgate.net |

| [Co(NH₃)₆][AuBr₄]Br₂ | Monoclinic | P2(1)/n | 9.6208(3) | 7.2422(2) | 12.0475(4) | 104.4450(10) | researchgate.net |

| [C₂N₂H₁₀]₂[Co₄(PO₄)₄]H₂O | Orthorhombic | P2₁2₁2₁ | 10.277(1) | 10.302(1) | 18.836(1) | - | acs.orgnih.gov |

This table presents data for related compounds to illustrate typical crystallographic parameters.

Hydrogen bonding plays a crucial role in the crystal packing of Azane (B13388619);cobalt(2+);hydrogen phosphate, connecting the constituent ions into a stable, three-dimensional architecture. The hydrogen atoms of the ammine ligands (N-H) and the hydrogen phosphate group (P-O-H) can act as hydrogen bond donors, while the oxygen atoms of the phosphate group are effective acceptors.

These interactions are a recurring theme in the crystal structures of related compounds. For example, in hexaamminecobalt(II) bis[tetracarbonylcobaltate(-I)], N-H···O hydrogen bonds between the [Co(NH₃)₆]²⁺ cations and the [Co(CO)₄]⁻ anions are responsible for stabilizing the crystal lattice. nih.gov Similarly, in open-framework cobalt phosphates, strong hydrogen-bond interactions involving the amine and framework oxygens are present. acs.orgnih.gov The presence of both ammine and hydrogen phosphate moieties in the target compound suggests a complex network of hydrogen bonds, contributing significantly to the supramolecular assembly. researchgate.netresearchgate.net These networks can influence the physical properties of the material, such as its thermal stability and solubility.

A particularly interesting aspect of some cobalt phosphate compounds is their ability to form open-framework architectures. These structures are characterized by the presence of channels or cavities within the crystal lattice. The formation of such frameworks is often directed by the nature of the organic amine used in the synthesis.

Studies on three-dimensional open-framework cobalt(II) phosphates have revealed structures constructed from alternating CoO₄ and PO₄ tetrahedra. acs.orgnih.gov This connectivity can lead to the formation of channels of varying sizes, such as eight-membered channels or larger, one-dimensional 16-membered channels. acs.orgnih.gov These intrinsic channel systems are of great interest for their potential applications in areas such as ion exchange and catalysis. The presence of the small azane (ammonia) ligand in the title compound might influence the formation and dimensions of such channels.

Powder X-ray Diffraction for Phase Identification and Assessment of Crystalline Purity

For cobalt phosphates, PXRD is employed to confirm the formation of the desired crystalline phase and to detect the presence of any impurities. researchgate.netresearchgate.net The diffraction peaks in the pattern can be indexed to a specific crystal system and space group, allowing for the determination of the unit cell parameters. redalyc.org The sharpness and intensity of the diffraction peaks also provide information about the crystallinity of the sample. For amorphous cobalt phosphate, the PXRD pattern would show broad, diffuse scattering rather than sharp peaks. rsc.org

Electron Microscopy Techniques for Morphological and Nanostructural Characterization

While X-ray diffraction techniques provide information about the internal crystal structure, electron microscopy is used to visualize the external morphology and nanostructure of the material. Scanning Electron Microscopy (SEM) is a powerful tool for examining the size, shape, and surface features of crystals.

In the study of cobalt phosphates, SEM has been used to observe various morphologies, including flower-like structures and nanospheres. redalyc.orgresearchgate.net For instance, cobalt phosphate coatings have been imaged to show their surface structure and how they cover a substrate. researchgate.net The information obtained from SEM is complementary to that from XRD, providing a more complete picture of the material's characteristics. The morphology of Azane;cobalt(2+);hydrogen phosphate crystals would be influenced by the synthesis conditions, and SEM would be the primary technique for its investigation.

Spectroscopic Probing of Electronic and Vibrational States

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the local environment within a molecule. For azane (B13388619);cobalt(2+);hydrogen phosphate (B84403), these methods allow for the characterization of the ammine (azane) ligands, the hydrogen phosphate anion, and their interactions with the central cobalt(II) ion.

The vibrational spectrum of azane;cobalt(2+);hydrogen phosphate is a composite of the vibrational modes of the coordinated ammine ligands and the hydrogen phosphate anion. The ammine ligand exhibits several characteristic vibrations. In cobalt-ammine complexes, bands attributed to the stretching of N-H bonds are typically observed around 3151 cm⁻¹, while asymmetric and symmetric deformation modes of NH₃ appear near 1587 cm⁻¹ and 1328 cm⁻¹, respectively. semanticscholar.org A rocking vibration of the coordinated ammonia (B1221849) molecule is also expected at lower frequencies, often around 850 cm⁻¹. aip.org

The hydrogen phosphate anion (HPO₄²⁻) also possesses a distinct set of vibrational modes. In related dihydrogen phosphate compounds, the vibrations are divided between the PO₂ and P(OH)₂ groups. researchgate.net For the HPO₄²⁻ anion, key vibrations include symmetric and asymmetric P-O stretching modes, as well as P-O-H bending modes. researchgate.netaip.org In cobalt(II) phosphate dihydrate, strong vibrational couplings are established between the PO₄ stretching modes and POH bending modes. researchgate.net Raman spectra of cobalt phosphates show characteristic peaks around 1000 cm⁻¹ which are assigned to the triply degenerate ν₃ antisymmetric stretching vibrations of the phosphate ligands. researchgate.net

Table 1: Characteristic Vibrational Modes for Ligand and Anion

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ammine (NH₃) | N-H Stretching | ~3151 | semanticscholar.org |

| Asymmetric Deformation | ~1587 | semanticscholar.org | |

| Symmetric Deformation | ~1328 | semanticscholar.org | |

| Rocking Vibration | ~850 | aip.org | |

| Phosphate (PO₄) | Antisymmetric Stretching (ν₃) | ~1000 | researchgate.net |

| P-OH Bending | 1226-1010 |

Note: These are typical ranges and the exact positions in this compound may vary due to coordination and hydrogen bonding.

The precise frequencies of the vibrational modes are sensitive to the coordination environment and hydrogen bonding within the crystal lattice. The coordination of the ammine ligand to the cobalt(II) center is confirmed by the presence of a Co-N stretching vibration, which typically appears in the far-infrared region. semanticscholar.org

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Electronic Structure

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is instrumental in determining the electronic structure of transition metal complexes. For this compound, this technique probes the d-d electronic transitions of the cobalt(II) ion, providing information about its coordination geometry and electronic configuration.

The cobalt(II) ion has a d⁷ electronic configuration. In an octahedral ligand field, which is common for hexaamminecobalt(II) complexes, the ground state is ⁴T₁g. jetir.org The UV-Vis spectrum of such a complex is expected to show spin-allowed d-d transitions. For the hexaamminecobalt(III) ion, which is a d⁶ system, two primary transitions, ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, are typically observed around 475 nm and 341 nm, respectively. semanticscholar.orgresearchgate.net While the oxidation state is different, the study of cobalt-ammine complexes provides a basis for understanding the ligand field effects. For Co(II) complexes, the color is often indicative of the coordination geometry; pink complexes are typically octahedral, while blue complexes are tetrahedral. jetir.orgdocbrown.info The reaction of aqueous ammonia with cobalt(II) ions can form the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺. rsc.org

In a tetrahedral environment, the ground state for a d⁷ ion is ⁴A₂. The electronic spectrum would be dominated by an intense, broad band in the visible region (around 15,000 - 20,000 cm⁻¹) corresponding to the ⁴A₂ → ⁴T₁(P) transition. jetir.orgresearchgate.net The molar absorptivity (ε) of the bands can also help distinguish between geometries, with tetrahedral complexes generally exhibiting more intense absorptions than octahedral ones due to the lack of a center of symmetry. jetir.orgnih.gov

Table 2: Typical Electronic Transitions for Cobalt-Ammine Complexes

| Complex Ion | Oxidation State | Geometry | Electronic Transition | Wavelength (nm) |

|---|---|---|---|---|

| [Co(NH₃)₆]³⁺ | Co(III) | Octahedral | ¹A₁g → ¹T₂g | ~475 |

| ¹A₁g → ¹T₁g | ~341 | |||

| [Co(H₂O)₆]²⁺ | Co(II) | Octahedral | ⁴T₁g → ⁴T₂g | ~1200 |

| ⁴T₁g → ⁴A₂g | ~600 |

Note: Data for Co(II) ammine complexes is less common; transitions are inferred from related aqua and ammine complexes. The specific transitions for this compound would depend on the exact stoichiometry and coordination geometry.

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the prediction of electronic spectra. nih.gov For transition metal complexes, these calculations can help assign the observed absorption bands to specific electronic transitions and provide a more detailed understanding of the electronic structure. nih.gov By correlating the experimentally measured UV-Vis spectrum of this compound with theoretical calculations, a more robust assignment of the ligand field transitions and a deeper insight into the bonding and electronic configuration can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. However, its application to paramagnetic compounds like those of cobalt(II) presents unique challenges and opportunities.

Due to the presence of the paramagnetic Co(II) center, the NMR spectra of such complexes are characterized by large chemical shifts, known as paramagnetic or hyperfine shifts, and significant line broadening. nih.govmdpi.com These effects arise from the interaction of the unpaired electrons of the metal ion with the nuclei of the ligands. The resonances in paramagnetic NMR are often shifted far outside the normal diamagnetic region. nih.gov

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CoH₄NO₄P |

| Cobalt(II) phosphate dihydrate | Co(H₂PO₄)₂·2H₂O |

| Hexaamminecobalt(II) ion | [Co(NH₃)₆]²⁺ |

| Hexaamminecobalt(III) ion | [Co(NH₃)₆]³⁺ |

| Hexaaquacobalt(II) ion | [Co(H₂O)₆]²⁺ |

| Tetrachlorocobaltate(II) ion | [CoCl₄]²⁻ |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes. For azane (B13388619);cobalt(2+);hydrogen phosphate (B84403), DFT calculations offer a detailed picture of its ground state characteristics.

Quantum Mechanical Geometry Optimization and Electronic Structure Analysis

Quantum mechanical geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the complex. These calculations typically involve the use of specific functionals, such as B3LYP, and basis sets like LANL2DZ for the metal ion and 6-31+G(d,p) for other atoms. researchgate.net The process minimizes the total energy of the molecule, providing equilibrium bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the coordination environment of the cobalt(II) ion.

The electronic structure analysis, also derived from DFT calculations, reveals the distribution of electrons within the molecule. It helps in understanding the nature of the chemical bonds between the cobalt center and the azane (ammonia) and hydrogen phosphate ligands. researchgate.netacs.org For instance, the calculated Co-P bond lengths can change depending on the oxidation state of the cobalt, indicating the extent of d-orbital back-bonding. acs.org

Table 1: Representative Theoretical Data from DFT Calculations

| Property | Description | Typical Computational Method |

| Optimized Geometry | Provides the lowest energy structure with bond lengths and angles. | DFT (e.g., B3LYP/LANL2DZ) |

| Electronic Energy | The total energy of the molecule in its ground electronic state. | DFT |

| Mulliken Atomic Charges | Distribution of electron density among the constituent atoms. | DFT |

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the regions most likely to donate and accept electrons, respectively. libretexts.orgyoutube.com DFT calculations are instrumental in determining the energies and spatial distributions of the HOMO and LUMO of azane;cobalt(2+);hydrogen phosphate.

The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical stability and reactivity of the complex. A larger HOMO-LUMO gap generally implies higher stability. The analysis of the atomic orbital contributions to the HOMO and LUMO reveals which parts of the molecule are most involved in electronic transitions and chemical reactions. In many transition metal complexes, the frontier orbitals are predominantly composed of the metal's d-orbitals. libretexts.org

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Data

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | (Calculated Value) | Typically dominated by Co 3d orbitals and ligand antibonding orbitals. |

| HOMO | (Calculated Value) | Often has significant contributions from Co 3d orbitals and ligand non-bonding or pi-bonding orbitals. |

| HOMO-LUMO Gap | (Calculated Value) | Indicates kinetic stability and electronic excitation energy. |

Spin Density Analysis for Oxidation State Assignment and Localization

For paramagnetic complexes like those of cobalt(II), spin density analysis is a crucial DFT-based technique. It maps the distribution of unpaired electron spin throughout the molecule. This analysis provides direct evidence for the oxidation state of the central metal ion and indicates where the unpaired electrons are localized. acs.org

In the case of this compound, a high-spin Co(II) center would exhibit significant spin density localized on the cobalt atom. The distribution might also show some delocalization onto the coordinating ligands, providing insights into the covalency of the metal-ligand bonds. This information is vital for understanding the magnetic properties of the compound. Recent studies on cobalt complexes have utilized spin density analysis to confirm the Co(II) oxidation state and to investigate spin crossover phenomena. acs.orgnih.gov

Application of Ligand Field Theory and Crystal Field Theory

Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT), are fundamental models used to describe the electronic structure and properties of transition metal complexes. libretexts.orgbyjus.com

Analysis of d-Orbital Splitting Patterns and High-Spin/Low-Spin States

In an isolated gaseous cobalt(II) ion, the five d-orbitals are degenerate. lasalle.edu However, in the presence of ligands in a coordination complex, this degeneracy is lifted due to the electrostatic interactions between the ligand electrons and the d-orbital electrons of the metal. libretexts.org This phenomenon is known as d-orbital splitting. The pattern of this splitting depends on the geometry of the complex. For an octahedral complex, the d-orbitals split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). lasalle.edulibretexts.org

The magnitude of the energy separation between these sets of orbitals is denoted as Δo (for octahedral complexes) and is influenced by the nature of the ligands, a concept captured in the spectrochemical series. libretexts.org For a cobalt(II) ion, which has a d⁷ electron configuration, the electrons can be arranged in two possible ways depending on the magnitude of Δo relative to the spin-pairing energy (P).

High-spin state: If Δo is small (weak-field ligands), it is energetically more favorable for the electrons to occupy the higher energy eg orbitals rather than pairing up in the t₂g orbitals. This results in the maximum number of unpaired electrons. libretexts.org

Low-spin state: If Δo is large (strong-field ligands), the energy cost of placing electrons in the eg orbitals is greater than the pairing energy, leading to the electrons pairing up in the t₂g orbitals. libretexts.org

For this compound, the ammonia (B1221849) (azane) ligand is of intermediate strength in the spectrochemical series. libretexts.org Theoretical calculations can help predict whether the complex will be in a high-spin or low-spin state.

Theoretical Prediction of Electronic Spectroscopic Features

The electronic absorption spectra of transition metal complexes are characterized by bands that correspond to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions). lasalle.edu The energies of these transitions are directly related to the d-orbital splitting parameter, Δo.

Ligand field theory can be used to predict the number and energies of the electronic transitions for a given complex. For a high-spin octahedral Co(II) (d⁷) complex, three spin-allowed transitions are typically expected. nih.gov Computational methods, such as Time-Dependent DFT (TD-DFT), can provide more quantitative predictions of the electronic spectrum, including the positions and intensities of the absorption bands. acs.org These theoretical spectra can then be compared with experimental data to validate the theoretical model and gain a deeper understanding of the electronic structure.

Molecular Mechanics Modeling for Conformational Landscape Exploration

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific research employing molecular mechanics (MM) modeling to explore the conformational landscape of this compound. Resources such as the PubChem database, which provides extensive information on chemical compounds, indicate that conformer generation for this particular substance is disallowed using the common MMFF94s force field, citing an unsupported element, mixture, or salt. researchgate.net This suggests that standard, widely-used molecular mechanics force fields are not parameterized to accurately model the interactions within this specific cobalt ammine phosphate complex.

Molecular mechanics methods are foundational in computational chemistry for their ability to predict the structures and relative energies of different isomers and conformers of molecules. researchgate.net This approach relies on a classical mechanical description of atoms and bonds, where the potential energy of a system is calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions. For the results of MM modeling to be reliable, the force field—the set of parameters that define these energy terms—must be carefully calibrated for the specific types of atoms and bonding arrangements present in the molecule of interest.

The absence of dedicated MM studies on this compound points to the challenges in developing accurate force field parameters for coordination complexes, particularly those involving transition metals like cobalt with a mix of ligands such as ammine and hydrogen phosphate. The intricate electronic interactions and varied coordination geometries in such compounds often necessitate more sophisticated theoretical treatments.

While general studies on the molecular mechanics of cobalt ammine complexes exist, they typically focus on systems with different counter-ions or ligand sets. researchgate.net The specific interplay between the cobalt(2+) ion, the neutral azane (ammonia) ligand, and the anionic hydrogen phosphate ligand within a single computational model remains an underexplored area in the context of molecular mechanics. Consequently, no data tables of conformational energies or stable conformer geometries for this compound derived from MM modeling are available in the current body of scientific literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Bonding Characterization

An exhaustive review of theoretical and computational chemistry literature indicates that a Quantum Theory of Atoms in Molecules (QTAIM) analysis has not been specifically reported for the compound this compound. QTAIM is a powerful theoretical framework that partitions the electron density of a molecule to define atoms and characterize the chemical bonds between them. wiley-vch.de This method provides deep insights into the nature of interatomic interactions, classifying them as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions) based on the topological properties of the electron density at bond critical points (BCPs). wiley-vch.de

A BCP is a point along the bond path between two atoms where the gradient of the electron density is zero. The properties at this point, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to characterize the bond. For instance, a negative Laplacian value (∇²ρ(r) < 0) is typically indicative of a shared-shell interaction, where electron density is concentrated between the nuclei. wiley-vch.de Conversely, a positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell interaction, characterized by the depletion of electron density in the internuclear region. wiley-vch.de

Although QTAIM has been successfully applied to a wide range of molecules, including various transition metal complexes to elucidate metal-ligand bonding, specific data for this compound is absent from published research. Studies on other cobalt complexes have utilized QTAIM to analyze Co-N and Co-O bonds, but these findings cannot be directly extrapolated to the specific electronic environment of the title compound. The interaction between the cobalt center, the ammonia molecule, and the hydrogen phosphate anion would present a unique bonding scenario.

Without a dedicated QTAIM study, it is not possible to present a data table of bond critical point properties for the Co-N, Co-O, P-O, or other interatomic interactions within this compound. Such an analysis would require a high-quality quantum mechanical calculation of the compound's wave function, from which the electron density and its topological features could be derived. The lack of such a study in the literature highlights a gap in the detailed electronic structure characterization of this particular coordination compound.

Reactivity and Stability Studies

This section details the chemical reactivity and stability of ammonium (B1175870) cobalt(II) hydrogen phosphate (B84403), focusing on its behavior under thermal stress, its ligand exchange dynamics, and its redox properties.

Advanced Applications in Materials Science and Catalysis Non Clinical Focus

Electrocatalytic Research Applications

The specific coordination environment of cobalt, ammonia (B1221849), and phosphate (B84403) groups in compounds like Azane (B13388619);cobalt(2+);hydrogen phosphate makes them compelling subjects for electrocatalysis research. Cobalt phosphate-based materials are recognized as cost-effective and abundant alternatives to noble metal catalysts for critical energy-related reactions.

Cobalt phosphate materials are effective catalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen fuel production. Research on hydrous cobalt phosphate thin films, synthesized via a one-pot hydrothermal method, demonstrates their significant catalytic activity. researchgate.netrsc.org These materials can achieve a low overpotential of 292 mV at a current density of 10 mA cm⁻² with a Tafel slope of 98 mV dec⁻¹ in a 1.0 M KOH electrolyte. researchgate.netrsc.org The performance is attributed to a high electrochemically active surface area (ECSA) and low impedance, facilitated by a unique microflower-like morphology. rsc.org

Other studies on cobalt-based catalysts in phosphate buffers have recorded turnover frequencies (TOF) of approximately 5 s⁻¹ at an overpotential of 720 mV for water oxidation. nih.gov The phosphate ions themselves are believed to play a synergistic role, enhancing the catalytic activity of the cobalt centers. nih.gov This effect is thought to arise from the partial substitution of other anions in the catalyst layer with phosphate, creating a more effective catalytic environment. nih.gov

Table 1: Performance of Cobalt Phosphate-Based OER Electrocatalysts

| Catalyst System | Electrolyte | Overpotential (η) @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Turnover Frequency (TOF) | Source(s) |

|---|---|---|---|---|---|

| Hydrous Cobalt Phosphate | 1.0 M KOH | 292 mV | 98 mV dec⁻¹ | - | researchgate.net, rsc.org |

In addition to OER, cobalt phosphate materials are investigated for the hydrogen evolution reaction (HER). A cobalt-iron-phosphate electrocatalyst demonstrated high activity and durability for HER in alkaline seawater (1 M KOH + seawater), achieving a current density of 10 mA/cm² at a low overpotential of 137 mV. mdpi.com The incorporation of phosphate is believed to alter the local charge-density distribution, which lowers the energy barrier for the HER process. mdpi.com

While research on the specific "Azane;cobalt(2+);hydrogen phosphate" compound is limited, studies on related molecular cobalt catalysts underscore the critical role of the phosphate buffer. scispace.comchemrxiv.orgrsc.org One highly active cobalt catalyst achieved a record turnover frequency (TOF) of 109,000 s⁻¹ in a phosphate-buffered aqueous solution. chemrxiv.orgrsc.org This remarkable activity is attributed to the phosphate ions in the solution, which participate directly in the catalytic cycle. scispace.comrsc.org

Table 2: Performance of Cobalt Phosphate-Based HER Electrocatalysts

| Catalyst System | Electrolyte | Overpotential (η) @ 10 mA/cm² | Turnover Frequency (TOF) | Source(s) |

|---|---|---|---|---|

| (Co,Fe)PO₄ | 1 M KOH + Seawater | 137 mV | - | mdpi.com |

Mechanistic studies reveal that the efficiency of cobalt-based catalysts in both HER and OER is deeply connected to their coordination environment and the ability to facilitate proton transfer. For the HER, a common pathway begins with the reduction of Co(II) to Co(I), followed by protonation to form a cobalt(III)-hydride (Co(III)-H) intermediate. nih.govnih.gov The subsequent steps to release H₂ can occur through several routes, including a homolytic pathway (two Co(III)-H species reacting) or a heterolytic pathway where the Co(III)-H is further reduced to a highly reactive Co(II)-H transient. nih.gov

The ligands and the surrounding medium play a crucial role as proton relays. Experimental and theoretical studies show that functionalities like the –NH₂ group on a ligand can anchor phosphate ions (e.g., H₂PO₄⁻) from the solution via hydrogen bonding. scispace.comchemrxiv.orgrsc.org This anchored phosphate ion then acts as a proton shuttle, efficiently delivering a proton to the cobalt-hydride intermediate to liberate H₂. scispace.comrsc.org This "second coordination sphere" interaction, where the phosphate ion is not directly bonded to the cobalt but is held nearby, is essential for achieving high catalytic rates. scispace.comchemrxiv.org Density functional theory (DFT) calculations confirm that such proton relay mechanisms, sometimes involving redox-active ligands, are key to overcoming the energy barriers associated with proton reduction. rsc.org

Photocatalytic Activity Investigations

Cobalt phosphate, often denoted as Co-Pi, has emerged as a highly effective non-precious co-catalyst for enhancing photocatalytic hydrogen evolution. mdpi.com It is typically combined with a primary semiconductor photocatalyst, such as graphitic carbon nitride (g-C₃N₄) or metal sulfides like CdIn₂S₄ and ZnIn₂S₄. mdpi.comresearchgate.netresearchgate.net

The primary function of the cobalt phosphate is to accelerate the transfer and extraction of photogenerated holes from the semiconductor's valence band. mdpi.comresearchgate.net This process effectively separates the electrons and holes generated by light absorption, suppressing their recombination, which is a major limiting factor in photocatalysis. mdpi.comresearchgate.net The separated electrons are then free to participate in the reduction of protons to produce hydrogen.

The results are often dramatic. The deposition of amorphous Co-Pi nanoparticles on CdIn₂S₄ nanosheets resulted in a hydrogen production rate of 7.28 mmol g⁻¹ h⁻¹, nearly double that of a platinum co-catalyst. mdpi.com Similarly, a ZnIn₂S₄ composite loaded with 5% Co-Pi achieved a hydrogen production rate of 3593 µmol·g⁻¹·h⁻¹, approximately twice that of the bare material. researchgate.net These studies highlight that cobalt phosphate is a powerful tool for improving the efficiency of solar-to-hydrogen conversion systems. mdpi.comresearchgate.net

Table 3: Enhanced Photocatalytic H₂ Evolution with Cobalt Phosphate (Co-Pi) Co-catalyst

| Primary Photocatalyst | Co-catalyst | H₂ Evolution Rate | Improvement Factor | Source(s) |

|---|---|---|---|---|

| CdIn₂S₄ (CIS) | 3% Co-Pi | 7.28 mmol g⁻¹ h⁻¹ | 2.78x vs. pristine CIS | mdpi.com |

| ZnIn₂S₄ | 5% Co-Pi | 3593 µmol g⁻¹ h⁻¹ | ~2x vs. pristine ZnIn₂S₄ | researchgate.net |

Design and Development of Open-Framework Materials and Zeolite Analogs

Cobalt(II) phosphates are versatile building blocks for the synthesis of three-dimensional open-framework materials, some of which are structural analogs to aluminosilicate (B74896) zeolites. csulb.edunih.gov These materials are constructed from alternating CoO₄ and PO₄ tetrahedra and are of great interest due to their porous nature, which imparts potential for applications in catalysis and separations. nih.gov

Syntheses are typically carried out using hydrothermal or solvothermal methods, where reactants are heated in an aqueous or organic solvent under pressure. smolecule.comresearchgate.net These conditions facilitate the crystallization of complex, extended structures. The resulting frameworks can feature channels of various sizes, such as eight-membered rings resembling the zeolite merlinoite or even large, one-dimensional 16-membered channels. nih.gov The thermal stability of these open-framework structures can be robust, with some maintaining their integrity up to 380 °C. researchgate.net

A key principle in the design of these porous materials is the use of organic molecules, particularly amines, as structure-directing agents (SDAs) or templates. csulb.edunih.govsmolecule.com During the hydrothermal synthesis, these organic molecules are incorporated into the growing inorganic cobalt phosphate framework. csulb.edu

The size, shape, and charge of the amine template guide the assembly of the CoO₄ and PO₄ tetrahedra, directing the formation of specific pore and channel architectures. nih.gov For example, ethylenediamine (B42938) has been successfully used to template the formation of a zeolite-type cobalt phosphate structure. csulb.edu Strong hydrogen-bonding interactions between the amine cations (e.g., H₃N(CH₂)₂NH₃²⁺) and the oxygen atoms of the inorganic framework are critical for stabilizing the final open structure. nih.gov Once the framework is formed, the organic template can sometimes be removed, leaving behind a porous material with a well-defined cavity structure. The choice of the SDA is therefore a fundamental tool for rationally designing novel cobalt phosphate frameworks with tailored properties. nih.govsmolecule.com

Exploration of Potential Applications in Gas Separation and Ion Exchange

The unique structural characteristics of ammine- and phosphate-containing compounds suggest that this compound could possess valuable properties for gas separation and ion exchange processes. The presence of both a cationic cobalt-ammine complex and an anionic hydrogen phosphate group within its structure creates a framework with potential for selective interactions with various molecules and ions.

Research into related materials supports this potential. For instance, the ability of cobalt ammine complexes to participate in ion-exchange reactions has been demonstrated in studies involving hexaamminecobalt(III) ions and crystalline zirconium phosphate. iaea.org In these systems, the cobalt ammine complex exchanges with protons in the phosphate structure. iaea.org Similarly, the sorption of phosphate ions onto cobalt hydroxide (B78521) has been shown to occur via an ion-exchange mechanism, where hydroxyl anions on the adsorbent surface are replaced by phosphate ions from the solution. researchgate.net These examples with related cobalt and phosphate materials hint at the possibility of designing this compound-based materials for targeted ion-exchange applications, such as water treatment or resource recovery. acs.orgiaea.org

While direct studies on the gas separation capabilities of this compound are not yet available, the porous nature of many metal phosphates and the potential for creating tailored pore structures through the incorporation of ammine ligands suggest a promising avenue for investigation. researchgate.net The development of new materials with ionic conductivity and ion exchange capabilities is a driving force in examining cobalt-phosphate systems. researchgate.net

Advanced Magnetic Properties Research

The magnetic behavior of cobalt(II) complexes is a rich field of study, largely due to the significant orbital angular momentum of the Co(II) ion, which leads to complex magnetic phenomena. The investigation of this compound's magnetic properties is crucial for understanding its potential in advanced magnetic materials.

Elucidation of Spin-Orbit Coupling Effects

In high-spin octahedral cobalt(II) complexes, the magnetic properties are typically dominated by first-order spin-orbit coupling (SOC). researchgate.net This coupling between the spin (S = 3/2) and orbital angular momentum (L = 1) in a distorted octahedral environment results in the formation of six Kramers doublets. researchgate.net The population of these doublets is temperature-dependent, with only the lowest-energy doublets typically being populated at temperatures below 300 K. researchgate.net

For hexa-coordinated high-spin Co(II) ions, the spin-orbit coupling parameter (λ) is usually in the range of -180 to -130 cm⁻¹, and the orbital reduction factor (κ) varies between 0.6 and 0.9. researchgate.net The magnetic susceptibility of such complexes can be modeled using an empirical expression that considers the axial distortion (Δ), the orbital reduction factor, and the spin-orbit coupling. researchgate.net Studies on various cobalt(II) amido complexes have shown that the coordination geometry has a profound effect on spin-orbit coupling, with linear coordination leading to significantly enhanced orbital contributions to the magnetic moment. nih.gov For instance, a linear cobalt(II) species can exhibit a high ambient temperature magnetic moment of approximately 6.2 µB, a substantial increase from the spin-only value of 3.87 µB. nih.gov In contrast, a bent cobalt species shows a lower magnetic moment of about 4.7 µB. nih.gov These findings underscore the importance of the local coordination environment around the cobalt(II) center in this compound in determining the magnitude of spin-orbit coupling effects.

Characterization of Magnetic Exchange Interactions and Ordering Phenomena

The presence of both bridging hydrogen phosphate groups and potentially interacting cobalt centers in the crystal lattice of this compound suggests the possibility of magnetic exchange interactions, which can lead to long-range magnetic ordering at low temperatures. The nature of these interactions, whether ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel), is highly dependent on the specific structural arrangement of the magnetic ions and the bridging ligands.

In polynuclear cobalt(II) complexes, a perturbational approach can be used to describe the magnetic susceptibility as a function of the magnetic coupling (J), axial distortion (Δ), orbital reduction factor (α), and spin-orbit coupling (λ), particularly when the magnetic coupling is weak compared to the spin-orbit coupling. researchgate.net Research on cobalt(II) hydroxyl phosphate, γ-Co₂(PO₄)(OH), has revealed a spin-glass-like state at low temperatures, indicating the presence of frustrated magnetic interactions. researchgate.net In cobalt aluminum oxide spinels, competing nearest-neighbor and next-nearest-neighbor superexchange interactions between Co²⁺ ions lead to strong spin frustration. acs.org The study of cobalt(II)-radical complexes has also provided insights into metal-ligand exchange coupling, which can be either ferromagnetic or antiferromagnetic and is highly sensitive to the molecular structure. rsc.org

Structure-Magnetism Correlations

The intricate relationship between the crystal structure and the resulting magnetic properties is a central theme in the study of magnetic materials. For this compound, understanding this correlation is key to predicting and tuning its magnetic behavior for potential applications.

Slight distortions in the coordination sphere of cobalt(II) complexes with orbital angular momentum can lead to significant changes in their magnetic behavior. nih.gov For example, a change in the geometry of the coordination polyhedron can alter the energy gap between the ground and excited states, leading to observable changes in the temperature dependence of the magnetic susceptibility. nih.gov In some cases, these structural changes can induce spin transitions. nih.gov

Computational studies have been employed to chart the chemical space of cobalt(II) compounds to identify those with maximal magnetic anisotropy. acs.org These studies have shown that linear two-coordinated and distorted tetrahedral geometries are particularly favorable for achieving large magnetic anisotropy. acs.org The nature of the ligands also plays a crucial role; strong π-donor ligands in the axial positions and weak bonding ligands in the equatorial plane can enhance magnetic anisotropy. acs.org Therefore, a detailed structural characterization of this compound, including the precise coordination geometry of the cobalt(II) ion and the connectivity of the phosphate and ammine ligands, is essential for elucidating its magnetic properties and establishing clear structure-magnetism correlations.

Future Research Directions and Scholarly Outlook

Rational Design Principles for Tailored Functionality

The rational design of azane (B13388619);cobalt(2+);hydrogen phosphate (B84403) materials is a key area of future research, aiming to control their properties for specific applications such as catalysis and energy storage. This involves a fundamental understanding of structure-property relationships, where the targeted manipulation of the material's composition and architecture leads to enhanced performance.

A primary principle in the rational design of these materials is the control over their nano/microstructure. Research has shown that different morphologies, such as oblong plates, microplates, microflowers, and hierarchical architectures, can be synthesized through facile chemical precipitation methods without the need for surfactants or templates. rsc.org These varying structures can significantly influence the material's surface area and accessibility of active sites, which are crucial for applications like supercapacitors. For instance, hierarchical architectures of ammonium (B1175870) cobalt phosphate have demonstrated effective supercapacitive characteristics. rsc.org

Another critical design principle is the strategic doping or co-doping of the cobalt phosphate framework. The introduction of other elements can modify the electronic structure and, consequently, the material's catalytic activity. For example, the co-doping of carbon frameworks with cobalt and nitrogen has been shown to create rich Co-N-C active sites, leading to high photocatalytic performance. researchgate.net Similarly, first-principles calculations have been employed to study the effects of doping in related phosphate materials, providing theoretical confirmation of enhanced properties like electrical conductivity upon doping. researchgate.net The future direction will involve a more systematic exploration of various dopants to fine-tune the electronic and catalytic properties of azane;cobalt(2+);hydrogen phosphate.

Furthermore, the concept of high-entropy materials, where multiple metallic elements are incorporated into the phosphate structure, presents a promising avenue for rational design. Systematically synthesizing a series of three-dimensional superstructures of metallic ammonium phosphates, from unitary to high-entropy, allows for the investigation of the synergistic effects of mixed transition metals. capes.gov.br This approach can lead to the discovery of materials with superior electrochemical performance for energy storage. capes.gov.br

The table below summarizes key rational design principles and their expected impact on the functionality of this compound and related materials.

| Design Principle | Targeted Functionality | Expected Impact |

| Morphology Control | Supercapacitors, Catalysis | Increased surface area, enhanced accessibility of active sites, improved electrochemical performance. rsc.org |

| Doping/Co-doping | Catalysis, Electronics | Modification of electronic structure, creation of new active sites, enhanced conductivity. researchgate.netresearchgate.net |

| High-Entropy Design | Energy Storage | Synergistic effects of multiple metals, discovery of materials with superior electrochemical properties. capes.gov.br |

Exploration of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for this compound is crucial for its practical application and for minimizing the environmental impact of its production. Future research in this area will focus on methods that are cost-effective, environmentally benign, and allow for precise control over the material's properties.

One promising approach is the use of green synthesis methods that utilize natural resources. For instance, cobalt nanoparticles have been synthesized using plant extracts, a method that is recyclable, cost-effective, and non-hazardous. ijcps.org This "green" approach could be adapted for the synthesis of this compound, replacing harsh chemicals with biocompatible reagents. The use of DNA as both a nitrogen and phosphorus source for the synthesis of cobalt phosphide (B1233454) nanoparticles supported on N, P co-doped graphene is another innovative green fabrication strategy. researchgate.net

Facile chemical precipitation and hydrothermal methods are also being explored for the synthesis of cobalt phosphate nano/microstructures. rsc.orgrsc.org These methods often operate under mild conditions and can produce a variety of morphologies without the need for complex equipment or toxic templates. rsc.orgresearchgate.net A one-pot hydrothermal method has been successfully used to synthesize highly active hydrous cobalt phosphate thin-film electro-catalysts. rsc.org Future work will likely focus on optimizing these methods to gain even finer control over particle size, shape, and crystallinity.

Furthermore, the utilization of waste streams as a source of cobalt presents a sustainable and economically viable route. A patented method describes the production of cobalt(II)-ammonium phosphates from spent solutions of galvanic and chemical cobalt plating, offering a way to recycle industrial waste into valuable chemical products. google.com This approach not in only reduces the need for virgin raw materials but also addresses the issue of industrial waste management.

The development of biocatalytic routes is another exciting frontier. Researchers have developed systems that use coupled enzymes to synthesize high-value chemicals from low-cost starting materials, with water as the only by-product. manchester.ac.uk Such biocatalytic approaches could potentially be engineered for the synthesis of this compound precursors, leading to highly efficient and environmentally friendly production processes. manchester.ac.uk

The table below highlights some of the novel and sustainable synthetic routes being explored for cobalt phosphate materials.

| Synthetic Route | Key Features | Sustainability Aspect |

| Green Synthesis (Plant Extracts, DNA) | Use of natural, non-toxic reagents. researchgate.netijcps.org | Environmentally benign, cost-effective, reduced hazardous waste. researchgate.netijcps.org |

| Facile Chemical Precipitation/Hydrothermal | Mild reaction conditions, template-free. rsc.orgrsc.org | Energy-efficient, simpler process. rsc.orgrsc.org |

| Waste Stream Utilization | Use of industrial waste as a raw material. google.com | Circular economy, waste valorization. google.com |

| Biocatalysis | Enzymatic reactions, high selectivity. manchester.ac.uk | High efficiency, minimal by-products, use of renewable resources. manchester.ac.uk |

Advancements in In-Situ and Operando Characterization Techniques

To truly understand the functionality of this compound, especially in catalytic applications, it is essential to study the material under actual working conditions. Advancements in in-situ and operando characterization techniques are providing unprecedented insights into the dynamic structural and electronic changes that occur during chemical reactions.

Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic activity tests, is a powerful tool. acs.orgacs.org Techniques such as near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) can monitor the surface and bulk states of cobalt-based catalysts under various reaction conditions. acs.orgacs.orgresearchgate.net For example, operando NAP-XPS can provide surface-specific information on the cobalt oxidation state and the formation of oxygen vacancies, which are often crucial for catalytic activity. acs.org

In-situ X-ray absorption spectroscopy (XAS) is another vital technique for probing the local atomic and electronic structure of cobalt phosphate catalysts. capes.gov.br By performing XAS measurements during the reaction, researchers can identify the active cobalt species and understand how the catalyst structure evolves. For instance, in-situ XAS has been used to study the reduction of cobalt oxide to metallic cobalt during the activation of Fischer-Tropsch catalysts. researchgate.net